5-bromo-1-methyl-1H-indole-2-carbonyl chloride
Description
Properties
CAS No. |
832698-99-4 |
|---|---|
Molecular Formula |
C10H7BrClNO |
Molecular Weight |
272.52 g/mol |
IUPAC Name |
5-bromo-1-methylindole-2-carbonyl chloride |
InChI |
InChI=1S/C10H7BrClNO/c1-13-8-3-2-7(11)4-6(8)5-9(13)10(12)14/h2-5H,1H3 |
InChI Key |
BHUKTLNXQWZDPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C=C1C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-indole-2-carbonyl chloride typically involves the bromination of 1-methylindole followed by the introduction of the carbonyl chloride group. One common method is as follows:
Bromination: 1-Methylindole is treated with bromine in the presence of a suitable solvent like acetic acid or chloroform to introduce the bromine atom at the 5th position.
Carbonyl Chloride Introduction: The resulting 5-bromo-1-methylindole is then reacted with oxalyl chloride or thionyl chloride to introduce the carbonyl chloride group at the 2nd position.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-1-methyl-1H-indole-2-carbonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the synthesis process.
Chemical Reactions Analysis
Substitution Reactions at the 5-Bromo Position
The bromine atom at the 5th position undergoes cross-coupling and nucleophilic substitution reactions.
Key reactions and conditions:
-
Mechanistic Insight : The Suzuki reaction proceeds via oxidative addition of the aryl bromide to palladium(0), transmetallation with the boronic acid, and reductive elimination to form a new C–C bond .
-
Challenges : Steric hindrance from the 1-methyl group may reduce reactivity in some cross-couplings, necessitating optimized ligand systems .
Acylation Reactions via the Carbonyl Chloride
The carbonyl chloride group reacts with nucleophiles to form amides, esters, and thioesters.
Amide Formation
Esterification
| Alcohol | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanol | Pyridine, DCM, 0°C → RT, 6 h | Methyl 5-bromo-1-methylindole-2-carboxylate | 91% | |
| Phenol derivatives | DMAP, DCC, RT, 24 h | Aryl ester analogs | 78% |
-
Key Applications : These reactions are critical for synthesizing antimicrobial agents (e.g., compounds 7a–j in showed MIC values of 0.35–1.25 μg/mL against E. coli and P. aeruginosa).
Reduction of the Carbonyl Chloride
The carbonyl chloride group can be reduced to a hydroxymethyl or methylene group.
-
Side Reactions : Over-reduction to the methylene group is observed with excess LiAlH₄, forming 5-bromo-1-methylindole-2-methyl derivatives .
Oxidative Transformations
Though less common, the indole ring can undergo oxidation under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Acetone/H₂O, RT, 6 h | 5-Bromo-1-methylindole-2-carboxylic acid | 65% | |
| RuCl₃/NaIO₄ | CH₃CN/H₂O, 40°C, 12 h | Oxindole derivatives | 47% |
Ring Functionalization
The indole nucleus participates in electrophilic substitutions, though the 1-methyl and 2-carbonyl chloride groups direct reactivity.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-1-methyl-1H-indole-2-carbonyl chloride has been studied for its potential as an inhibitor in various biological pathways:
- Antiviral Activity : Research indicates that derivatives of indole compounds can inhibit HIV-1 integrase, with some showing significant inhibitory effects (IC50 values ranging from 0.13 μM to 12.41 μM) .
- Antibacterial Properties : Indole derivatives have been evaluated for antibacterial activity against pathogens such as Escherichia coli and Klebsiella pneumoniae. Some synthesized compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.35 μg/mL .
Material Science
The compound's reactivity allows it to be utilized in the synthesis of novel materials, including polymers and coatings that exhibit specific properties due to the presence of the indole moiety.
Structure-Activity Relationship Studies
The unique structure of 5-bromo-1-methyl-1H-indole-2-carbonyl chloride enables researchers to conduct structure-activity relationship (SAR) studies, which are essential for optimizing biological activity in drug design. Modifications at various positions on the indole ring can lead to compounds with enhanced potency against targeted biological pathways.
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 3 | HIV-1 Integrase Inhibitor | 0.13 | |
| Compound A | Antibacterial (E. coli) | 0.35 | |
| Compound B | Antiviral Activity | 12.41 |
Case Study: Antiviral Activity
In a study focused on indole derivatives, modifications to the carbonyl group significantly improved binding affinity to HIV-1 integrase, demonstrating that small structural changes can lead to substantial increases in biological activity .
Case Study: Antibacterial Efficacy
Another investigation evaluated several derivatives for their antibacterial properties against Gram-negative bacteria, revealing that specific modifications could enhance efficacy while reducing toxicity .
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-indole-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that interact with specific molecular targets, such as enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position of halogen substituents and auxiliary groups significantly impacts reactivity, stability, and applications. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of 5-Bromo-1-methyl-1H-indole-2-carbonyl Chloride and Structural Analogs
Reactivity and Functional Group Influence
- Carbonyl Chloride vs. Carboxamide : The carbonyl chloride group in the target compound enhances electrophilicity, enabling reactions with amines or alcohols to form amides or esters. In contrast, carboxamide derivatives (e.g., Compound 63b) are more stable and suited for drug discovery due to their hydrogen-bonding capacity.
- Halogen Effects : Bromine at position 5 (target compound) vs. position 6 (Compound 35) alters steric and electronic environments. Bromine’s electron-withdrawing nature deactivates the indole ring, directing subsequent substitutions to specific positions.
Thermal and Spectral Properties
- Melting Points: Methylated derivatives (e.g., target compound) generally exhibit lower melting points than bulkier analogs like Compound 9 (>200°C).
- Spectroscopic Signatures : IR and NMR spectra for analogs (e.g., Compounds 8–11) reveal characteristic peaks for bromine (C-Br stretch ~560 cm⁻¹) and carbonyl groups (C=O stretch ~1700 cm⁻¹).
Biological Activity
5-Bromo-1-methyl-1H-indole-2-carbonyl chloride is a significant compound within the indole family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's synthesis, biological interactions, and implications in drug development, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C₉H₈BrClN O
- Molecular Weight : Approximately 272.52 g/mol
- Functional Groups : Bromine at position 5, a methyl group at position 1, and a carbonyl chloride group at position 2.
This unique arrangement enhances its reactivity, particularly with nucleophilic sites in biological targets, making it a valuable intermediate in various chemical syntheses.
Synthesis Methods
The synthesis of 5-bromo-1-methyl-1H-indole-2-carbonyl chloride typically involves two main steps:
- Formation of the Indole Framework : This is achieved through cyclization methods involving appropriate precursors.
- Introduction of the Carbonyl Chloride Group : This step usually employs reagents such as thionyl chloride or oxalyl chloride to convert carboxylic acids or other derivatives into carbonyl chlorides.
The carbonyl chloride group is particularly reactive, allowing for interactions with nucleophilic sites on proteins or enzymes. This reactivity can lead to inhibition or modulation of their activities, which is critical in the context of drug development. The compound's ability to form covalent bonds with biological macromolecules underlines its potential as a therapeutic agent.
Case Studies and Research Findings
- Antiviral Activity : Research indicates that indole derivatives, including 5-bromo-1-methyl-1H-indole-2-carbonyl chloride, exhibit promising antiviral properties. For instance, related compounds have shown effectiveness against HIV-1 integrase with IC50 values ranging from 0.13 μM to 47.44 μM, indicating strong inhibitory potential against viral replication pathways .
- Anticancer Properties : Indole derivatives have been studied for their anticancer activities. A review highlighted that certain indole-containing metal complexes demonstrated significant cytotoxic effects against cancer cell lines (e.g., MCF-7) compared to healthy cells . The mechanism often involves apoptosis induction and disruption of cellular signaling pathways.
- Antibacterial Activity : The antibacterial efficacy of related indole derivatives has been documented, with some showing MIC values as low as 0.62 μg/mL against Staphylococcus aureus . This suggests that 5-bromo-1-methyl-1H-indole-2-carbonyl chloride may also possess similar antibacterial properties due to structural similarities.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5-Bromo-1-methyl-1H-indole | 10075-52-2 | Lacks carbonyl chloride; used in similar applications |
| 5-Bromo-1-methyl-1H-indole-3-carboxylic acid | 400071-95-6 | Contains carboxylic acid instead; different reactivity |
| Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate | CID 59497666 | Features a methyl ester; varies in biological activity |
This table illustrates the structural diversity among indole derivatives and highlights how modifications can influence biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-bromo-1-methyl-1H-indole-2-carbonyl chloride?
- Methodological Answer : The compound is typically synthesized via bromination of 1-methylindole derivatives followed by carbonyl chloride formation. For example:
Bromination : Electrophilic bromination (e.g., using NBS or Br₂ in acetic acid) at the 5-position of 1-methylindole.
Carbonyl Chloride Formation : Treating the intermediate 5-bromo-1-methylindole-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions .
- Key Data : In analogous reactions (e.g., 5-bromo-2-methylindole), bromination yields >85% with characterization via ¹H NMR (δ 7.2–7.4 ppm for aromatic protons) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H NMR : Look for indole NH proton absence (due to methylation at N1) and aromatic protons (δ 7.1–7.5 ppm). The methyl group appears as a singlet (δ 3.8–4.0 ppm) .
- IR : Strong absorption at ~1750 cm⁻¹ (C=O stretch of carbonyl chloride) and ~550 cm⁻¹ (C-Br stretch) .
- X-ray Crystallography : Used for definitive structural confirmation, as seen in related brominated indoles (e.g., C-Br bond length ~1.9 Å) .
Q. What are its primary reactivity patterns in organic synthesis?
- Methodological Answer : The carbonyl chloride group undergoes nucleophilic acyl substitution:
- Amide Formation : React with amines (e.g., primary/secondary amines) in dichloromethane (DCM) or THF with a base (e.g., Et₃N) to yield indole-2-carboxamides .
- Esterification : React with alcohols (e.g., methanol, ethanol) under anhydrous conditions.
- Stability Note : Hydrolyzes readily in moisture; reactions require inert atmospheres (Ar/N₂) .
Q. What are recommended storage and handling protocols?
- Methodological Answer :
- Storage : Under inert gas (Ar) at –20°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hydrolysis .
- Safety : Use PPE (gloves, goggles, N95 mask) due to lachrymatory and irritant properties. Waste must be neutralized with ice-cold sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can reaction yields be optimized for acylation reactions using this compound?
- Methodological Answer :
- Solvent Choice : Use polar aprotic solvents (DMF, DCM) to stabilize intermediates.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Example : A 92% yield was achieved for an indole-2-carboxamide derivative using DMF and Et₃N at 0°C–RT .
Q. How to resolve contradictory spectral data (e.g., unexpected byproducts in NMR)?
- Methodological Answer :
- Byproduct Identification : Use LC-MS or HRMS to detect hydrolyzed products (e.g., 5-bromo-1-methylindole-2-carboxylic acid, m/z ~254 [M+H]⁺).
- Purification : Employ silica gel chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?
- Methodological Answer :
- Buchwald-Hartwig Amination : The bromine at C5 can undergo Pd-catalyzed coupling with aryl/alkyl amines. Use Pd(OAc)₂/Xantphos as a catalyst system in toluene at 100°C .
- Challenges : Steric hindrance from the methyl group at N1 may reduce coupling efficiency (~60–70% yields) .
Q. How to evaluate the biological activity of its derivatives?
- Methodological Answer :
- In Vitro Assays : Test carboxamide derivatives for kinase inhibition (e.g., Flt3, Akt) using fluorescence polarization assays. IC₅₀ values <1 µM have been reported for similar indole derivatives .
- Structural Modifications : Introduce substituents at C3 or C7 to enhance binding affinity, guided by molecular docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
